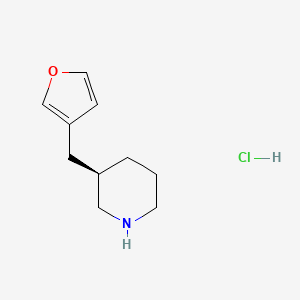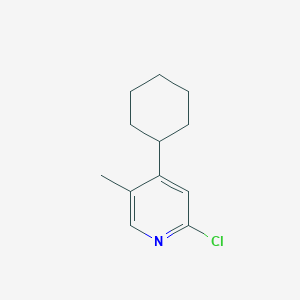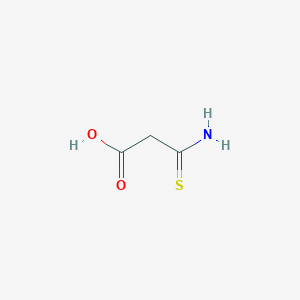![molecular formula C13H16BrNO2Si B15202635 Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C13H16BrNO2Si. This compound is notable for its unique structure, which includes a bromine atom, an amino group, and a trimethylsilyl-ethynyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate typically involves a multi-step process:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Trimethylsilyl-Ethynylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction solvents, and purification methods to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Palladium and Copper Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoates, while substitution reactions can introduce different functional groups at the bromine position.
科学的研究の応用
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The amino group can interact with biological molecules, potentially leading to therapeutic effects. The bromine atom can be a site for further functionalization, enhancing the compound’s versatility in chemical synthesis .
類似化合物との比較
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Lacks the trimethylsilyl-ethynyl group, making it less versatile in coupling reactions.
Methyl 2-amino-3-ethynylbenzoate: Lacks the bromine atom, reducing its potential for substitution reactions.
Methyl 2-amino-5-bromo-3-ethynylbenzoate: Lacks the trimethylsilyl group, affecting its stability and reactivity in certain reactions.
Uniqueness
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C13H16BrNO2Si |
|---|---|
分子量 |
326.26 g/mol |
IUPAC名 |
methyl 2-amino-5-bromo-3-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C13H16BrNO2Si/c1-17-13(16)11-8-10(14)7-9(12(11)15)5-6-18(2,3)4/h7-8H,15H2,1-4H3 |
InChIキー |
ZSUVVFXGNYLKRL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1N)C#C[Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
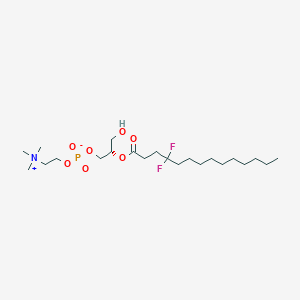
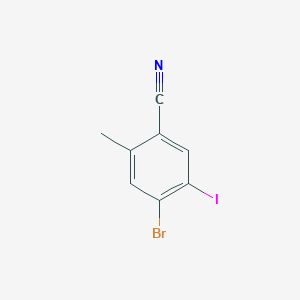
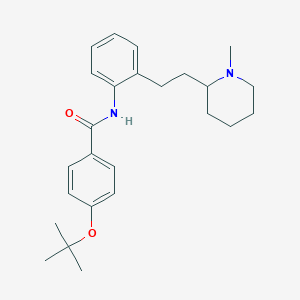
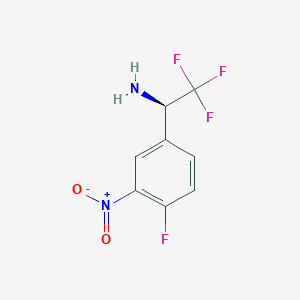
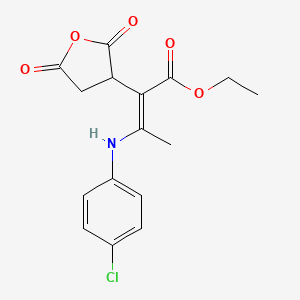
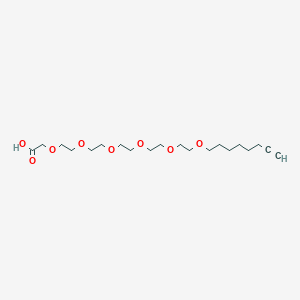
![2,3-Dihydroxypropyl 2-[[8-[(trifluoromethyl)thio]-4-quinolyl]amino]benzoate hydrochloride](/img/structure/B15202600.png)
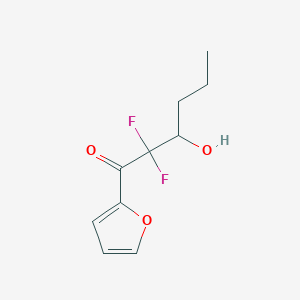
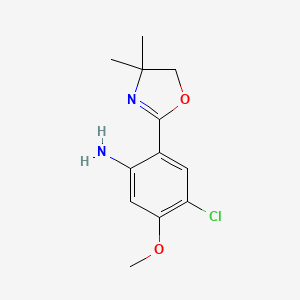
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)
